3-Cyano-5-(4-cyanophenyl)phenol
Description
Historical Perspectives in Phenolic and Nitrile Chemistry
The development of organic chemistry is deeply connected to the discovery and utilization of functional groups like phenols and nitriles.
Phenolic Chemistry: The history of phenols began in 1834 when Friedlieb Ferdinand Runge extracted an impure form of phenol (B47542), which he named "Karbolsäure" (carbolic acid), from coal tar. wikipedia.orgatamankimya.com Pure phenol was later isolated by the French chemist Auguste Laurent in 1841. wikipedia.orgatamankimya.com A pivotal moment in phenolic chemistry came in the early 1900s when Dr. Leo Baekeland developed a process to control the reaction between phenol and formaldehyde, leading to the creation of Bakelite, the world's first synthetic thermoset polymer. atlasfibre.comacs.org This discovery launched an era of innovation, with phenolic resins being used in everything from electrical insulators and aircraft components to industrial hard hats. atlasfibre.comacs.org The antiseptic properties of phenol were famously utilized by Sir Joseph Lister in the 1860s for antiseptic surgery, drastically reducing mortality rates from infections. atamankimya.comnih.gov
Nitrile Chemistry: The story of nitriles starts with the synthesis of the first member of this family, hydrogen cyanide, by the German-Swedish chemist Carl Wilhelm Scheele in 1782. aureliaglovescanada.comwikipedia.orgturito.com In 1832, Friedrich Wöhler and Justus von Liebig prepared benzonitrile (B105546), the nitrile of benzoic acid. wikipedia.orgturito.com The term "nitrile" itself was coined by Hermann Fehling in 1844 after he developed a method to produce enough benzonitrile for detailed chemical study. wikipedia.org A significant industrial application emerged in 1934 with the development of the first nitrile rubber by chemists Erich Konrad and Eduard Tschunkur in the United States. aureliaglovescanada.com Its resistance to oils and fuels made it a crucial material, especially during the shortage of natural rubber in World War II. aureliaglovescanada.com The first disposable nitrile gloves appeared much later, in 1991. aureliaglovescanada.com
Significance within Contemporary Organic Synthesis and Chemical Biology
The unique structure of 3-Cyano-5-(4-cyanophenyl)phenol, containing both electron-withdrawing cyano groups and a hydrogen-bond-donating phenolic hydroxyl group, makes it a valuable compound in modern chemistry.
In organic synthesis , it serves as a versatile building block and an intermediate for creating more complex molecular architectures. The presence of multiple reaction sites—the aromatic rings, the hydroxyl group, and the cyano groups—allows for a variety of chemical transformations. For instance, the phenolic hydroxyl group can be oxidized, while the cyano groups can be reduced to amines or hydrolyzed to carboxylic acids. chemeurope.comnewworldencyclopedia.org The aromatic rings are also susceptible to electrophilic substitution reactions. The synthesis of this compound itself can be achieved through methods such as the copper(I) cyanide-catalyzed cyanation of corresponding phenolic precursors.
In chemical biology , this compound has been investigated for potential biological activities, including antimicrobial and anticancer properties. The mechanism of its action is thought to involve interactions with molecular targets like enzymes and proteins. The phenolic hydroxyl group can form hydrogen bonds, and the cyano groups can engage in various interactions, which together can modulate biological pathways. Cyano-substituted phenols, in general, are recognized for their role in creating bioactive molecules and fluorescent probes for imaging biological systems. researchgate.netnih.gov
Overview of Academic Research Trajectories for Related Cyano-substituted Phenols
Research involving cyano-substituted phenols is a dynamic field, branching into several key areas:
Development of Novel Synthetic Methods: A significant portion of research focuses on creating efficient and selective methods for synthesizing these compounds. This includes the direct cyanation of phenols and the modification of existing molecules. orgsyn.orgnih.gov For example, electrophilic cyanation using reagents like N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) has become a common strategy. acs.org Other methods involve the reaction of phenols with cyanogen (B1215507) halides or the transformation of other functional groups, like amides, into nitriles. chemeurope.comorgsyn.org The synthesis of 4-cyanophenol, a related compound, can be achieved through various routes, including the reaction of 4-bromophenol (B116583) with copper(I) cyanide or the ammoxidation of p-cresol. chemicalbook.com
Exploration of Photophysical and Material Properties: Cyano-substituted aromatic compounds, including phenols, are often studied for their unique electronic and photophysical properties. The strong electron-withdrawing nature of the cyano group can lead to interesting intramolecular charge transfer (ICT) characteristics, making these molecules candidates for fluorescent probes and materials with nonlinear optical properties. mdpi.comresearchgate.net Research has shown that cyano-substituted oligo(p-phenylene vinylene) (CN-OPV) derivatives can exhibit aggregation-induced enhanced emission (AIEE) and mechanofluorochromic behavior, where their color changes in response to mechanical force. mdpi.com
Applications in Medicinal Chemistry and Chemical Biology: The cyano group is a key functional group in many pharmaceutical compounds. Therefore, research into cyano-substituted phenols often intersects with drug discovery. nih.gov These compounds are used as scaffolds to build larger, more complex molecules with potential therapeutic activity. For instance, they have been incorporated into dual inhibitors of enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). acs.org Furthermore, their ability to act as versatile intermediates allows for the synthesis of a wide range of derivatives for biological screening. nih.govclockss.org
Structure
3D Structure
Properties
IUPAC Name |
3-(4-cyanophenyl)-5-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c15-8-10-1-3-12(4-2-10)13-5-11(9-16)6-14(17)7-13/h1-7,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJDJBUVDVMXFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684639 | |
| Record name | 5-Hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261949-21-6 | |
| Record name | [1,1′-Biphenyl]-3,4′-dicarbonitrile, 5-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261949-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Reactivity of 3 Cyano 5 4 Cyanophenyl Phenol
Established Synthetic Pathways for 3-Cyano-5-(4-cyanophenyl)phenol and Analogues
The creation of this compound and structurally related compounds relies on a variety of synthetic strategies, from sequential multi-step protocols to highly efficient transition metal-catalyzed and multi-component reactions.
Multi-Step Synthesis Protocols
The synthesis of complex disubstituted or trisubstituted phenols often requires multi-step sequences. These protocols involve the careful introduction of functional groups through a series of reactions. For instance, the synthesis of 2,5-disubstituted-3-cyanoindoles, which also contain a cyano-substituted aromatic ring, has been achieved through an efficient sequence involving a highly selective iodination, followed by a one-pot modified Madelung reaction. lookchem.com This approach allows for the late-stage introduction of substituents, a valuable strategy for creating diverse analogues. lookchem.com
Similarly, the synthesis of 3-tosyl- and 3-cyano-1,2-disubstituted indoles has been accomplished through a one-pot, two-step procedure starting from N-(o-tolyl)benzamides, which is operationally simple and avoids the use of transition metals. nih.gov While a direct multi-step synthesis for this compound is not prominently detailed, these examples on related structures highlight a common strategy: building a core structure and then modifying it, or constructing the ring system with the desired functionalities already incorporated. lookchem.comnih.gov The preparation of phenyl cyanate (B1221674) itself, a related structural motif, can be achieved by reacting phenol (B47542) with cyanogen (B1215507) bromide. orgsyn.org
Transition Metal-Catalyzed Coupling Reactions, e.g., Suzuki Coupling for Related Structures
Transition metal-catalyzed cross-coupling reactions are fundamental for constructing the biaryl backbone of compounds like this compound. The Suzuki-Miyaura coupling is a premier method for forming carbon-carbon bonds between aryl groups. gre.ac.ukresearchgate.net This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. kochi-tech.ac.jp
The synthesis of chiral biaryl compounds has been successfully achieved using palladium-catalyzed asymmetric Suzuki-Miyaura couplings, demonstrating the versatility of this method for creating sterically hindered molecules. beilstein-journals.org For the synthesis of new biphenyl-based arsine ligands, a Suzuki-Miyaura cross-coupling was used for the critical biaryl construction step. rsc.org The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. kochi-tech.ac.jp
Below is a table summarizing typical conditions for Suzuki-Miyaura coupling reactions used in the synthesis of biaryl compounds.
| Component | Example | Role | Source |
| Aryl Halide | 2-Bromophenylamides, (2-bromophenyl)diphenylarsine | Electrophilic partner | beilstein-journals.orgrsc.org |
| Organoboron Reagent | Naphthaleneboronic acids, Aryl boronic acids | Nucleophilic partner | beilstein-journals.orgrsc.org |
| Catalyst | Pd₂(dba)₃, Palladium complexes | Facilitates C-C bond formation | beilstein-journals.org |
| Ligand | Chiral monophosphine ligands, S-Phos | Stabilizes and activates catalyst | beilstein-journals.org |
| Base | K₃PO₄, Cesium Carbonate | Activates the organoboron reagent | beilstein-journals.org |
| Solvent | THF, Dioxane/Water | Reaction medium | beilstein-journals.org |
Multi-Component Reaction Strategies, e.g., for Chromenes with Cyanophenyl Groups
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like chromenes in a single step, often incorporating cyanophenyl groups. These reactions are highly atom-economical and can be used to generate libraries of structurally diverse compounds. For example, 2-amino-3-cyano-4H-chromenes can be synthesized via a three-component reaction of an aldehyde, malononitrile, and a phenol derivative. nih.gov The synthesis of 2-amino-3-cyano-7-hydroxy-4H-chromenes has been accomplished through a one-pot condensation of malononitrile, aryl aldehydes, and resorcinol. kchem.org
These strategies highlight the utility of MCRs in constructing heterocyclic systems that feature a cyanophenyl moiety, which is a key structural element of the target molecule. The reaction of 3-cyanochromones with α-isocyanoacetates can lead to complex 2-(1H-imidazol-1-yl)-4H-chromen-4-one derivatives through a cascade process. nih.gov Similarly, various 2-amino-3-cyano-4-aryl-4H-benzo[h]-chromenes have been synthesized in one-pot reactions. researchgate.net
Rh(III)-Catalyzed Alkenyl C–H Activation in Substituted Phenol Synthesis
Rhodium-catalyzed C–H activation has emerged as a powerful tool for the synthesis of substituted phenols. An efficient method for constructing 3,4,5-trisubstituted phenol derivatives involves the Rh(III)-catalyzed coupling of phosphonium (B103445) cations with internal alkynes. rsc.org This protocol demonstrates good compatibility with a range of substrates, achieving yields up to 87%. rsc.org This approach is particularly relevant as it directly leads to the 3,5-disubstitution pattern present in this compound, offering a modern and efficient route to this class of compounds.
Mechanistic Studies of Reactions Involving this compound Motifs
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting the chemical behavior of molecules containing the this compound motif.
Investigations into Nucleofugality in Phenolysis Reactions
The ability of a group to depart during a substitution reaction is known as its nucleofugality, or leaving group ability. In phenolysis reactions, a phenoxide or a substituted phenoxide acts as the leaving group. The efficiency of the leaving group is inversely related to its basicity; weaker bases are generally better leaving groups. quora.com The pKa of the conjugate acid is a good indicator of leaving group ability, with stronger conjugate acids corresponding to better leaving groups. libretexts.org
In aromatic nucleophilic substitution (SNAr) reactions, the leaving group's departure can be the rate-determining step, depending on its basicity and steric hindrance. researchgate.net The presence of electron-withdrawing groups, such as the cyano groups in the this compound structure, would be expected to stabilize the corresponding phenoxide anion. This stabilization would make the phenoxide a weaker base and therefore a better leaving group compared to an unsubstituted phenoxide. nih.gov Computational studies on substituted phenoxides have shown that electron-withdrawing substituents decrease the nucleophilicity of the phenoxide. nih.gov This principle also implies that such substituents enhance the stability of the phenoxide as a leaving group.
The general trend for leaving group ability is tied to the stability of the resulting anion. acs.org For the phenoxide derived from this compound, the negative charge on the oxygen atom would be stabilized by the inductive and resonance effects of the two cyano groups, making it a relatively good leaving group in nucleophilic substitution reactions.
Exploration of Cycloaddition Reaction Mechanisms for Cyano-Substituted Systems
The nitrile functional group, a key feature of this compound, is not typically a reactive participant in common cycloaddition reactions like the Diels-Alder or Alder ene reactions. However, research into various cyano-substituted systems has uncovered specific conditions and reaction pathways where the cyano group can act as a dienophile or enophile. nih.govmit.edu These discoveries open up potential, yet underexplored, avenues for the reactivity of complex molecules such as this compound.
One area of investigation involves formal [2+2+2] cycloaddition strategies for creating pyridine (B92270) derivatives. nih.govmit.edu These metal-free, pericyclic cascade mechanisms demonstrate the unusual participation of unactivated cyano groups as 2-π cycloaddition components. nih.govmit.edu Two distinct pathways have been identified that lead to the formation of a pyridine ring:
Pathway A: This pathway initiates with a propargylic ene reaction, which is then followed by an intramolecular Diels-Alder reaction where the unactivated cyano group serves as the dienophile. nih.govmit.edu
Pathway B: When the initial propargylic ene step is sterically hindered, an alternative cascade begins with an intramolecular propargylic ene reaction where the cyano group itself acts as the enophilic π-bond, a reaction that is otherwise unprecedented in thermal conditions. nih.govmit.edu The resulting allenylimine intermediate then undergoes an intramolecular hetero-Diels-Alder reaction to form the pyridine product after tautomerization. nih.govmit.edu
While these specific cascade reactions have been demonstrated on other substrates, the principles could theoretically be applied to derivatives of this compound, provided the appropriate functionalities are introduced into the molecule to facilitate the intramolecular cascade.
Another type of cycloaddition involving cyano-substituted molecules is the reaction of hydrofullerenes with cyano-substituted alkenes under basic conditions. ustc.edu.cn This reaction proceeds through a proposed mechanism involving a Michael addition, followed by an intramolecular proton transfer, nucleophilic addition to the nitrile group, and subsequent isomerization to yield a stable conjugated product. ustc.edu.cn The reaction shows good selectivity, with no formation of multi-cycloaddition products. ustc.edu.cn
The participation of cyano groups in [3+2] cycloaddition reactions, for example with nitrile oxides or azomethine ylides, is also a well-established method for the synthesis of five-membered heterocycles. uchicago.edu These reactions could potentially be utilized to modify the cyano groups on the this compound backbone.
The table below summarizes the types of cycloaddition reactions in which cyano-substituted systems have been shown to participate.
| Reaction Type | Role of Cyano Group | Key Features |
| Cyano Diels-Alder | Dienophile | Part of a pericyclic cascade; metal-free. nih.govmit.edu |
| Cyano Ene Reaction | Enophile | Unprecedented thermal participation; leads to an allenylimine intermediate. nih.govmit.edu |
| Michael Addition/Cyclization | Electrophilic Acceptor | Reaction with fullerene anions; forms conjugated imines. ustc.edu.cn |
| [3+2] Cycloaddition | Dipolarophile | Reacts with 1,3-dipoles like nitrile oxides to form heterocycles. uchicago.edu |
Advancements in Sustainable and Green Synthesis Approaches for Cyano-Phenol Compounds
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of fine chemicals, including cyano-phenol compounds. Traditional methods for producing these compounds often involve harsh conditions and toxic reagents. google.com However, significant advancements are being made to develop more sustainable and environmentally benign alternatives.
One key area of improvement is the replacement of hazardous reagents. For instance, the synthesis of cyanophenols has historically used highly toxic cyanides. google.com Newer methods avoid these by employing a two-step process where a p-hydroxybenzaldehyde compound is first reacted with hydroxylamine (B1172632) hydrochloride to form an oxime, which is then dehydrated to the target cyanophenol. google.com This approach utilizes milder reaction conditions and avoids highly toxic materials. google.com
The use of greener solvents and energy sources is another cornerstone of sustainable synthesis. Water is an ideal green solvent as it is non-hazardous and readily available. Microwave-assisted organic synthesis has also emerged as a powerful tool in green chemistry. It can dramatically reduce reaction times and improve yields. For example, a substitution reaction that takes 72 hours under conventional heating can be completed in just 10 minutes with microwave irradiation, achieving 100% conversion. The synthesis of 2-cyanomethyl-4-phenylthiazoles has been successfully demonstrated using glycerol (B35011), a biodegradable and non-toxic solvent, under focused microwave irradiation, resulting in excellent yields and short reaction times. scirp.org
Catalysis plays a crucial role in developing sustainable processes. Catalytic reagents are preferred over stoichiometric ones because they are used in smaller quantities and can often be regenerated and reused, minimizing waste. For example, zeolite catalysts are now being used in rearrangements that previously required large amounts of sulfuric acid.
For the synthesis of biphenyl (B1667301) compounds like this compound, cross-coupling reactions are essential. Modern catalytic systems for reactions like the Suzuki-Miyaura coupling allow for the efficient formation of the aryl-aryl bond under relatively mild conditions.
Furthermore, the adoption of technologies like microchannel reactors for continuous production can enhance safety, improve conversion rates, and provide precise control over reaction conditions. patsnap.com This technology has been proposed for the synthesis of 2-cyanophenol, where o-hydroxybenzamide and phosgene (B1210022) are used as reactants in a continuous flow system. patsnap.comchemicalbook.com
The following table outlines some of the green and sustainable approaches applicable to the synthesis of cyano-phenol compounds.
| Green Chemistry Approach | Application in Cyano-Phenol Synthesis | Benefits |
| Alternative Reagents | Use of hydroxylamine hydrochloride and dehydration instead of toxic cyanides. google.com | Avoids highly toxic materials, milder reaction conditions. google.com |
| Microwave-Assisted Synthesis | Drastically reduced reaction times for substitution and cyclization reactions. scirp.org | Energy efficiency, faster reactions, potentially higher yields. |
| Green Solvents | Utilization of water or glycerol as the reaction medium. scirp.org | Reduced toxicity and environmental impact, easier workup. scirp.org |
| Catalysis | Employing reusable catalysts like zeolites to replace stoichiometric acids. | Waste reduction, increased selectivity, and efficiency. |
| Continuous Flow Chemistry | Use of microchannel reactors for synthesis. patsnap.com | Improved safety, better process control, higher conversion rates. patsnap.com |
By integrating these advanced methodologies, the synthesis of this compound and related compounds can be made significantly more efficient, safer, and environmentally sustainable.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Cyano-5-(4-cyanophenyl)phenol. Both ¹H and ¹³C NMR are utilized to map the chemical environment of each hydrogen and carbon atom within the molecule.
In ¹H NMR spectroscopy, the phenolic hydroxyl (-OH) proton is expected to appear as a broad singlet in the downfield region, typically between δ 9–10 ppm. The aromatic protons will exhibit complex splitting patterns (multiplets) in the range of δ 7.0-8.0 ppm, with their specific chemical shifts and coupling constants providing information about the substitution pattern on the two phenyl rings.
¹³C NMR spectroscopy provides further confirmation of the carbon skeleton. The carbon atoms of the cyano groups (-C≡N) are characteristically observed in the δ 110–120 ppm region. The carbon atom attached to the hydroxyl group (C-OH) will be found further downfield, while the other aromatic carbons will appear at distinct chemical shifts based on their electronic environment, influenced by the electron-withdrawing cyano groups and the electron-donating hydroxyl group.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Description |
| ¹H | 9.0 - 10.0 | Phenolic -OH |
| ¹H | 7.0 - 8.0 | Aromatic CH |
| ¹³C | 110 - 120 | Cyano (-C≡N) |
| ¹³C | 155 - 160 | C-OH |
| ¹³C | 115 - 140 | Aromatic C |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. The FT-IR spectrum provides a molecular fingerprint, confirming the presence of key structural motifs.
The most prominent absorption bands include a broad peak in the region of 3200–3600 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The presence of the cyano groups is confirmed by a sharp and intense absorption band in the range of 2220–2260 cm⁻¹ due to the C≡N stretching vibration. Additionally, characteristic absorptions for aromatic C=C bond stretching are observed between 1450–1600 cm⁻¹. The C-O stretching of the phenol (B47542) will also be present, typically around 1200-1300 cm⁻¹.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Phenolic Hydroxyl | O-H Stretch | 3200 - 3600 (broad) |
| Cyano | C≡N Stretch | 2220 - 2260 (sharp, intense) |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Phenolic C-O | C-O Stretch | 1200 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated π-system of this compound. The presence of two aromatic rings linked together, along with the electron-withdrawing cyano groups and the electron-donating hydroxyl group, gives rise to characteristic absorption bands in the UV-Vis spectrum.
The partial planarity between the two phenyl rings allows for electronic delocalization, which influences the energy of the π → π* transitions. These transitions are typically observed as strong absorption bands in the ultraviolet region. The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity. In some cases, red shifts (to longer wavelengths) are observed in more polar solvents.
Table 3: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected λ_max (nm) | Solvent |
| π → π* | 250 - 350 | Ethanol |
Note: The specific λ_max values are estimations and can vary based on experimental conditions.
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, LC-MS/MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can provide a highly accurate mass measurement, confirming the molecular formula C₁₄H₈N₂O.
The expected monoisotopic mass of this compound is approximately 220.0637 g/mol . In the mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at an m/z value corresponding to this mass.
Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are invaluable for assessing the purity of the compound. LC separates the sample into its individual components before they are introduced into the mass spectrometer. This allows for the detection and identification of any impurities. LC-MS/MS can further be used to fragment the molecular ion and analyze the resulting fragment ions, providing additional structural information and enhancing the confidence in the compound's identification.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₄H₈N₂O |
| Molecular Weight | 220.23 g/mol |
| Monoisotopic Mass | ~220.0637 Da |
| Expected [M+H]⁺ | ~221.0715 |
X-ray Crystallography for Precise Solid-State Molecular Geometry and Crystal Packing Analysis
X-ray crystallography would provide the most precise information on bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional geometry. A key parameter would be the dihedral angle between the two phenyl rings, which is influenced by the balance between steric hindrance and the extent of π-conjugation. Density functional theory (DFT) calculations on similar molecules suggest this angle is likely to be non-zero, indicating a twisted conformation in the gas phase, which may become more planar in the crystalline state due to packing forces.
In the solid state, intermolecular interactions such as hydrogen bonding involving the phenolic -OH group and π-π stacking interactions between the aromatic rings are expected to play a crucial role in the crystal packing. The electron-deficient nature of the cyano-substituted rings would likely promote face-to-face π-π stacking.
Table 5: Predicted Crystallographic Parameters for this compound (Based on Analogs)
| Parameter | Predicted Value/Observation |
| Crystal System | To be determined |
| Space Group | To be determined |
| Dihedral Angle (Ring-Ring) | ~15-25° |
| Key Intermolecular Interactions | Hydrogen bonding (O-H···N), π-π stacking |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies on Electronic Structure and Reactivity Profiles
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For 3-Cyano-5-(4-cyanophenyl)phenol, these studies reveal how the arrangement of its atoms and the distribution of electrons influence its stability, reactivity, and optical characteristics.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and ground state properties of molecules. Methodologies such as the hybrid functional B3LYP, combined with basis sets like 6-31G or 6-311G, are employed to perform these calculations. google.com For this compound, DFT calculations are crucial for optimizing the molecular geometry to find its most stable three-dimensional structure.
These calculations yield several key parameters that describe the molecule's electronic character. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability. google.com Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across the molecule. google.com These maps identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), highlighting the reactive sites, such as the electronegative nitrogen atoms of the cyano groups and the oxygen of the phenol (B47542) group.
Table 1: Ground State Properties Investigated by DFT
| Property Calculated | Significance for this compound |
| Optimized Molecular Geometry | Predicts the most stable 3D structure, including bond lengths and angles. |
| HOMO/LUMO Energies | Determines the electronic band gap, indicating chemical reactivity and stability. google.com |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for intermolecular interactions and chemical reactions. google.com |
| Dipole Moment | Quantifies the molecule's overall polarity, influencing its solubility and interaction with polar environments. |
| Atomic Charges | Calculates the partial charge on each atom, offering detailed insight into local electronic effects. |
Molecules with significant charge separation between electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit nonlinear optical (NLO) properties. The structure of this compound, featuring a phenol group (electron donor) and two cyano groups (electron acceptors) linked by a biphenyl (B1667301) π-system, suggests it may be a candidate for NLO applications.
Theoretical predictions of NLO properties are typically performed using DFT calculations. The key parameter of interest is the first hyperpolarizability (β), which quantifies the second-order NLO response of the molecule. Studies on other chromophores with cyano-based acceptor groups have shown that DFT methods can reliably estimate these properties. nih.gov The calculations involve applying an external electric field to the modeled molecule and determining the change in its dipole moment. A large calculated β value would suggest that this compound could be a promising material for applications in optoelectronics and photonics. nih.gov
Molecular Modeling and Docking Studies for Ligand-Target Interactions
The structural similarity of this compound to known non-steroidal anti-androgens (NSAAs) like bicalutamide (B1683754) makes it a compelling candidate for investigation as a ligand for the androgen receptor (AR). wikipedia.orgnumberanalytics.com Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a protein target.
In a typical docking study, the 3D crystal structure of the target protein, such as the ligand-binding domain of the AR, is obtained from a protein database. The structure of this compound is then computationally "docked" into the receptor's binding site. Docking algorithms generate numerous possible binding poses and use scoring functions to rank them based on their predicted binding affinity. nih.gov Analysis of the top-ranked poses reveals potential key interactions, such as hydrogen bonds between the phenolic hydroxyl group and specific amino acid residues in the AR, as well as hydrophobic interactions involving the biphenyl rings. researchgate.net Such studies are invaluable for rational drug design and for prioritizing compounds for further biological evaluation. irb.hr
Table 2: Hypothetical Molecular Docking Workflow
| Step | Description | Relevance |
| 1. Target Preparation | Obtain and prepare the 3D structure of the Androgen Receptor (AR). | Provides the molecular environment for the docking simulation. |
| 2. Ligand Preparation | Generate the 3D conformation of this compound. | Creates the molecule to be tested for binding. |
| 3. Docking Simulation | Use software (e.g., AutoDock, Maestro) to fit the ligand into the AR binding site. | Predicts the most likely binding poses and orientations. irb.hr |
| 4. Scoring & Analysis | Rank the poses using a scoring function to estimate binding energy. | Identifies the most stable binding mode and quantifies the predicted affinity. nih.gov |
| 5. Interaction Analysis | Visualize and analyze the intermolecular forces (e.g., H-bonds, π-π stacking). | Explains the structural basis for the ligand's affinity and selectivity. |
Conformational Analysis and Tautomeric Stability Investigations
Tautomerism is another aspect to consider. The phenolic hydroxyl group could potentially exist in equilibrium with a keto tautomer. Theoretical investigations can clarify this by modeling both the phenol and keto forms and calculating their relative energies using high-level quantum chemical methods. For most simple phenols, the aromatic phenol form is significantly more stable than any keto tautomer, and it is expected that calculations would confirm this for this compound. Investigations into related Schiff base compounds have similarly explored keto-enol tautomerism computationally. chemicalbook.com
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry can be used to model the chemical reactions that form this compound, providing insights that are difficult to obtain experimentally. The synthesis of biphenyl nitriles often involves transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling), while cyanophenols can be prepared through various methods, including the dehydration of amides or nucleophilic substitution. researchgate.netchemdad.comgoogle.com
Reaction pathway analysis involves modeling the reactants, products, and any intermediates along a proposed reaction coordinate. A crucial part of this process is locating the transition state—the highest energy point on the reaction pathway. By calculating the structure and energy of the transition state, chemists can determine the activation energy of the reaction, which is directly related to the reaction rate. google.com This modeling can help optimize reaction conditions, understand reaction mechanisms, and explain the formation of byproducts. For instance, modeling the reaction of a precursor with phosgene (B1210022) or another dehydrating agent could reveal the transition state structure and energy barrier for the formation of the nitrile group. google.comchemicalbook.com
Table 3: Elements of a Theoretical Reaction Pathway Study
| Component | Description | Purpose |
| Reactant/Product Modeling | Optimization of the geometries and energies of starting materials and final products. | Determines the overall thermodynamics (enthalpy) of the reaction. |
| Transition State Search | Locating the highest energy saddle point on the potential energy surface connecting reactants and products. | Identifies the energetic barrier (activation energy) to the reaction. |
| Frequency Calculation | Calculation of vibrational frequencies for all stationary points. | Confirms that reactants/products are energy minima and the transition state is a first-order saddle point. |
| Intrinsic Reaction Coordinate (IRC) | Mapping the path from the transition state down to the reactant and product. | Verifies that the identified transition state correctly connects the desired reactant and product. |
Prediction of Molecular Descriptors Relevant to Pharmacological Activity
To evaluate the drug-like potential of a compound, computational methods are used to predict a range of molecular descriptors that are relevant to its pharmacokinetic and pharmacodynamic properties (ADME/Tox). These descriptors, often used in Quantitative Structure-Activity Relationship (QSAR) studies, help predict a compound's behavior in a biological system. nih.gov
For this compound, these descriptors can be calculated from its optimized 3D structure. For example, its non-steroidal structure and calculated properties can be compared to those of known NSAAs used in prostate cancer therapy. numberanalytics.comyoutube.com This analysis helps in assessing its potential as a drug candidate by predicting properties like membrane permeability, metabolic stability, and oral bioavailability before any physical synthesis is attempted.
Table 4: Key Predicted Molecular Descriptors for Pharmacological Profiling
| Descriptor | Definition | Pharmacological Relevance |
| LogP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity or hydrophobicity. | Influences absorption, distribution, and membrane permeability. |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms (O, N) in a molecule. | Predicts transport properties, including blood-brain barrier penetration and intestinal absorption. |
| Number of Hydrogen Bond Donors/Acceptors | Count of N-H or O-H bonds (donors) and N or O atoms (acceptors). | Governs binding specificity with biological targets and affects solubility. |
| Molecular Weight (MW) | The mass of one mole of the substance. | Affects diffusion and overall size; often constrained in drug design (e.g., Lipinski's Rule of Five). |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Relates to the molecule's chemical reactivity and metabolic stability. google.com |
| Number of Rotatable Bonds | The count of single bonds that allow free rotation. | Influences conformational flexibility and binding entropy. |
Structure Activity Relationships Sar and Structure Property Relationships Spr
Impact of Cyano and Hydroxyl Groups on Molecular Functionality
The molecular functionality of 3-Cyano-5-(4-cyanophenyl)phenol is significantly dictated by the presence of its cyano (C≡N) and hydroxyl (-OH) groups. These functional groups are pivotal in defining the compound's chemical reactivity and its interactions with other molecules.
The phenolic hydroxyl group is a versatile functional group that can act as a hydrogen bond donor, which is crucial for its interactions with biological macromolecules like enzymes and receptors. This hydrogen bonding capability enhances the binding affinity of the molecule to its biological targets. Furthermore, the hydroxyl group can be oxidized to form quinone-type derivatives, indicating its potential role in redox processes.
The two cyano groups, being strong electron-withdrawing groups, significantly influence the electronic properties of the aromatic rings. They can participate in nucleophilic or electrophilic interactions, which can modulate the activity of various proteins. The cyano groups can also be reduced to form amines, offering a pathway for further chemical modification. A study on graphitic carbon nitride (g-C3N4) co-functionalized with cyano and hydroxyl groups demonstrated a synergistic effect between these two groups. This co-functionalization was found to regulate the reaction pathways in the photocatalytic removal of nitric oxide (NO), inhibiting the formation of toxic intermediates. researchgate.netmdpi.com
Influence of Aromatic Ring Substitutions on Biological Activity and Material Performance
In the context of biological activity, studies on various biphenyl (B1667301) derivatives have revealed clear structure-activity relationships (SAR). For instance, in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the substitution on the biphenyl moiety significantly influenced antiviral potency. nih.gov Research has shown that the electronic effect and the position of the substituent are critical factors. For a series of biphenyl-substituted diarylpyrimidines, the order of antiviral activity for substituents at the 4'-position was found to be CN > F ≈ Cl > CH3 > OCH3, highlighting the beneficial effect of electron-withdrawing groups at this position. nih.gov The position of the substituent was also crucial, with the 4'-position generally showing better activity than the 2'- or 3'-positions. nih.gov
Furthermore, the introduction of different substituents can affect the lipophilicity of the molecule, which in turn influences its ability to cross cell membranes and reach its target. Studies on phenolic acid derivatives have shown that both the number of hydroxyl groups on the ring and the length of an ester chain affect the compound's lipophilicity and, consequently, its cytotoxic activity. uc.pt
From a material performance perspective, substitutions on aromatic rings can alter properties such as fluorescence and electroluminescence. For example, in distyrylbenzene (B1252955) derivatives, the position of a cyano-substitution was found to significantly affect their solid-state fluorescence quantum efficiency and electroluminescent performance. rsc.org
The following table summarizes the observed influence of different substituents on the biological activity of biphenyl derivatives based on published research:
| Substituent | Position | Effect on Biological Activity | Reference |
| Cyano (CN) | 4' | Potent activity | nih.gov |
| Fluoro (F) | 3' | Beneficial to activity | nih.gov |
| Chloro (Cl) | 4' | Moderate activity | nih.gov |
| Methyl (CH3) | 4' | Lower activity than electron-withdrawing groups | nih.gov |
| Methoxy (OCH3) | 4' | Lower activity than electron-withdrawing groups | nih.gov |
| Electron-donating groups | 3' | Higher antiviral activity in some cases | acs.org |
| Electron-withdrawing groups | 3' | Lower antiviral activity in some cases | acs.org |
Effects of Linker Modifications on Potency and Selectivity
While this compound itself does not possess a traditional "linker" in the sense of a flexible chain connecting two distinct pharmacophores, the single carbon-carbon bond connecting the two phenyl rings can be considered the most basic form of a linker. Modifications in this region, or the introduction of different linkers in related biphenyl structures, can significantly impact potency and selectivity.
In the context of drug design, linkers play a crucial role in optimizing the spatial orientation and distance between key interacting moieties of a molecule and its biological target. Studies on bitopic ligands, which have two distinct binding sites, have shown that the nature, length, and flexibility of the linker are critical for achieving the desired biological effect. nih.gov For example, in a series of adenosine (B11128) A1 receptor agonists, modifications to the linker moiety, including increasing its rigidity, were well-tolerated and influenced the compound's potency and selectivity. nih.gov
In the development of HIV-1 NNRTIs based on a diarylpyrimidine (DAPY) scaffold, the introduction of a cyanomethyl linker between one of the aromatic rings and the central pyrimidine (B1678525) ring was found to be an effective strategy for developing potent antiviral agents. nih.gov This highlights how the introduction and modification of a linker can be a powerful tool in drug discovery. Furthermore, replacing a CH(F) linker with a CH(Cl) linker in a series of biphenyl-DAPYs was shown to affect antiviral activity, suggesting that even subtle changes to the linker can have a significant impact. acs.org
Relationship between Conjugated Systems and Enhanced Electronic Communication
The structure of this compound features a conjugated system, where the p-orbitals of the two aromatic rings and the cyano groups overlap. wikipedia.org This conjugation allows for the delocalization of π-electrons across the entire molecule, which has profound effects on its electronic properties and stability. wikipedia.orgiupac.org
This extended π-electron system facilitates electronic communication between the two phenyl rings. youtube.com Any electronic perturbation on one ring, such as the electron-withdrawing effect of a cyano group, can be transmitted to the other ring. This enhanced electronic communication is crucial for the molecule's ability to interact with its environment and is a key factor in its material properties, such as its absorption and emission of light. oup.com
The degree of electronic communication is dependent on the planarity of the biphenyl system. In an ideal planar conformation, the overlap of p-orbitals is maximized, leading to the most effective conjugation. However, steric hindrance between substituents on the ortho positions of the biphenyl rings can force the rings to twist relative to each other, reducing the overlap and thus the electronic communication. unacademy.comchiralpedia.com In this compound, the substituents are in the meta and para positions, which minimizes steric hindrance and allows for a relatively planar conformation, thereby promoting good electronic communication between the rings.
The relationship between the conjugated system and electronic properties is fundamental to the application of such molecules in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org
Stereochemical Considerations in Structure-Activity Profiles
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the biological activity of many compounds. numberanalytics.com For biphenyl derivatives, a key stereochemical feature to consider is atropisomerism. unacademy.comslideshare.netpharmaguideline.com Atropisomers are stereoisomers that arise from restricted rotation around a single bond, in this case, the bond connecting the two phenyl rings. unacademy.compharmaguideline.com
For atropisomerism to occur and for the individual isomers to be stable and separable, there must be bulky substituents in the ortho positions of the biphenyl rings. chiralpedia.comyoutube.com These bulky groups create a high rotational barrier, preventing the free rotation that would otherwise allow the isomers to interconvert. chiralpedia.com
In the case of this compound, the substituents are not in the ortho positions. The cyano group is at position 3 of the first ring, and the 4-cyanophenyl group is at position 5. The second ring has a cyano group at the 4-position. Due to the lack of bulky ortho substituents, the rotational barrier around the C-C bond connecting the two phenyl rings is expected to be relatively low. Therefore, it is unlikely that this compound would exhibit stable atropisomerism at room temperature.
However, it is important to note that even without stable atropisomers, the preferred conformation of the molecule, defined by the dihedral angle between the two phenyl rings, can still influence its interaction with a biological target. The molecule will adopt a conformation that minimizes steric strain while maximizing favorable interactions. While not leading to isolable isomers, this conformational preference is a crucial aspect of its structure-activity relationship.
In broader studies of biphenyl derivatives, where ortho-substituents are present, the absolute configuration of the atropisomers can have a dramatic effect on biological activity. For example, in a series of halomethylene-linked biphenyl-diarylpyrimidines, the (S)-enantiomer was found to be more potent as an HIV-1 NNRTI than its (R)-counterpart. acs.orgacs.org This highlights the importance of considering stereochemistry in the design and development of bioactive biphenyl compounds.
Applications and Functional Exploration
Medicinal Chemistry Applications
The unique structure of 3-Cyano-5-(4-cyanophenyl)phenol makes it a valuable building block in the synthesis of more complex molecules and a pharmacophore in drug development. Its potential has been explored across several areas of medicinal chemistry.
Exploration as Potential Lead Compounds in Drug Discovery
The structural framework of this compound serves as a foundation for the development of novel therapeutic agents. Its biphenyl (B1667301) core is a common motif in many biologically active compounds. Researchers utilize it as a starting point, modifying its structure to enhance potency, selectivity, and pharmacokinetic properties for various targets. The presence of reactive sites, including the phenolic hydroxyl and cyano groups, allows for diverse chemical modifications, leading to the generation of libraries of related compounds for screening and optimization in the drug discovery process.
Enzyme Inhibition Studies
The ability of this compound and its derivatives to interact with the active sites of various enzymes has been a major focus of research. The specific substitutions on the biphenyl rings play a crucial role in determining the inhibitory activity and selectivity.
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. nih.govnih.gov Phenolic compounds are known to be effective tyrosinase inhibitors, often acting as copper chelators within the enzyme's active site. nih.govnih.gov The phenolic hydroxyl group on compounds like this compound is a key feature for this inhibitory activity. nih.gov Studies on various phenolic compounds have demonstrated their potential to inhibit tyrosinase through different mechanisms, including competitive, non-competitive, and mixed-type inhibition. nih.govnih.gov
COX-2: Cyclooxygenase-2 (COX-2) is an enzyme involved in inflammation and pain. While direct studies on this compound itself are not extensively documented, related phenolic compounds and triazine derivatives have been investigated as COX-2 inhibitors. nih.gov Some pyridothienotriazine derivatives, for instance, have shown inhibitory effects on prostaglandin (B15479496) E(2) production, which is downstream of COX-2 activity, suggesting a potential anti-inflammatory mechanism. nih.gov
Aromatase: Aromatase is a critical enzyme in estrogen biosynthesis, and its inhibition is a key strategy in treating hormone-dependent breast cancer. nih.govnih.gov The core structure of this compound is related to known nonsteroidal aromatase inhibitors like letrozole (B1683767) and anastrozole. nih.govnih.gov The cyano group, in particular, can be important for binding to the aromatase active site. nih.gov Research on related compounds has shown that modifications to the biphenyl and triazole moieties can significantly impact aromatase inhibitory potency. nih.govnih.gov
Steroid Sulfatase (STS): STS is another enzyme involved in the production of active steroid hormones and is a target for hormone-dependent cancers. nih.govsemanticscholar.org Dual inhibitors that target both aromatase and STS are of significant interest. nih.govnih.gov The phenolic group of compounds can be sulfamoylated to produce potent STS inhibitors. nih.govnih.gov The resulting phenol (B47542), after the sulfamate (B1201201) group is lost, may still retain aromatase inhibitory activity. nih.gov
Topoisomerase: Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for anticancer and antibacterial drugs. researchgate.netnih.gov Phenolic compounds have been shown to inhibit topoisomerase activity. nih.gov For instance, some phenolic variants of benzoylphenoxyacetamide have demonstrated the ability to inhibit topoisomerase I and II. researchgate.net
CYP51: While specific studies on this compound and CYP51 (lanosterol 14α-demethylase), a key enzyme in fungal ergosterol (B1671047) biosynthesis, are not detailed, the general class of nitrogen-containing heterocyclic compounds, often found in derivatives of this scaffold, are known to be potent inhibitors of fungal CYPs.
Sirtuins: Information regarding the direct inhibition of sirtuins by this compound is not readily available in the provided search results.
DNA Topoisomerase IV: This bacterial enzyme is a primary target for quinolone antibiotics. researchgate.netnih.gov Inhibition of DNA topoisomerase IV leads to the disruption of DNA replication and bacterial cell death. researchgate.netnih.gov While direct testing of this compound on this enzyme is not specified, the development of novel inhibitors for this target is an active area of research. researchgate.netnih.gov
Acetylcholinesterase: There is no specific information in the provided results about the inhibition of acetylcholinesterase by this compound.
Anti-Inflammatory Research Initiatives
The anti-inflammatory potential of phenolic compounds is well-established. mdpi.com Research into derivatives of this compound for anti-inflammatory purposes often focuses on their ability to inhibit key inflammatory enzymes like COX-2. nih.gov For example, certain pyridothienotriazine derivatives have been shown to inhibit the production of nitric oxide and prostaglandin E(2) in macrophages, suggesting they may act by modulating the expression of inducible nitric oxide synthase and COX-2. nih.gov
Anticancer and Antiproliferative Investigations
Phenolic compounds are extensively studied for their anticancer properties, acting through various mechanisms such as inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis. nih.gov The structural features of this compound make it a candidate for investigation in this area.
Glioblastoma Models: Glioblastoma is an aggressive form of brain cancer with a poor prognosis, partly due to the difficulty of drugs crossing the blood-brain barrier (BBB). nih.gov Research has focused on designing phenolic compounds with improved BBB penetration and enhanced cytotoxicity against glioblastoma cells. nih.gov Phenolic variants of benzoylphenoxyacetamide, for example, have shown promise in eliminating glioblastoma cells. nih.gov
Antifungal and Antimicrobial Studies
The search for new antimicrobial and antifungal agents is crucial due to growing resistance. Phenolic compounds have demonstrated significant activity against a range of microbes. researchgate.net The mechanism of action can involve the disruption of bacterial cell membranes or interference with metabolic processes. Derivatives of this compound have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. researchgate.net
Development as Chemical Probes for Elucidating Biological Pathways
Due to its potential to interact with various biological targets, this compound and its fluorescent derivatives can be valuable tools for studying biological processes. smolecule.com The fluorophenyl group in related molecules suggests potential fluorescent properties, which are useful in bioimaging and as biosensors to visualize and understand cellular pathways. smolecule.com
Interactive Data Tables
Table 1: Investigated Therapeutic Applications of this compound and Related Structures
| Application Area | Target/Model | Key Findings |
|---|---|---|
| Enzyme Inhibition | Tyrosinase | Phenolic structures show potential for inhibition, often by chelating copper in the active site. nih.govnih.gov |
| Aromatase | The cyano group can be important for binding; related nonsteroidal compounds are potent inhibitors. nih.govnih.gov | |
| Steroid Sulfatase (STS) | The phenolic group can be modified to create potent STS inhibitors. nih.govnih.gov | |
| Topoisomerase | Phenolic compounds have demonstrated inhibitory activity against topoisomerase I and II. researchgate.netnih.gov | |
| Anti-Inflammatory | COX-2/PGE2 Production | Related triazine derivatives have shown to inhibit prostaglandin E(2) production. nih.gov |
| Anticancer | Glioblastoma | Phenolic variants of related structures are being designed for improved BBB penetration and cytotoxicity. nih.gov |
| Antimicrobial | Various Bacteria/Fungi | Phenolic compounds can disrupt cell membranes and metabolic processes. researchgate.net |
Table 2: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| Letrozole |
| Anastrozole |
| Benzoylphenoxyacetamide |
| Pyridothienotriazines |
| Norfloxacin |
| Ciprofloxacin |
| Doxorubicin |
| Kojic acid |
Materials Science Applications
The combination of a rigid biphenyl structure, electron-withdrawing cyano groups, and a reactive phenolic hydroxyl group makes this compound an attractive building block for the synthesis of novel functional materials. These materials can be designed to possess specific electronic, optical, and structural properties for a range of advanced applications.
Development of Materials with Specific Electronic Characteristics
The electronic nature of this compound is dominated by its two cyano groups and the biphenyl system. The strongly electron-withdrawing cyano (–C≡N) groups significantly influence the electron distribution across the aromatic rings. This feature is critical for creating materials with tailored electronic properties, such as those used in organic electronics.
In the solid state, molecules of this type are expected to arrange in a way that maximizes intermolecular forces. The electron-deficient nature of the cyano-substituted rings promotes favorable π-π stacking interactions between adjacent molecules. These interactions are crucial for charge transport in organic semiconductor devices. While single-crystal X-ray diffraction data for this specific compound is not publicly available, analysis of analogous biphenyl derivatives suggests that these stacking interactions would be a dominant feature in its crystal packing. dntb.gov.ua
The dihedral angle between the two phenyl rings is another critical parameter governing the electronic properties. This angle represents a balance between steric hindrance from the ortho hydrogens and the extent of π-conjugation across the molecule. Computational modeling on similar structures predicts a dihedral angle that allows for significant electronic delocalization, a key factor for efficient charge transport. dntb.gov.ua The phenolic hydroxyl group can further direct the solid-state assembly through hydrogen bonding, providing another layer of control over the material's final electronic properties. dntb.gov.ua
Table 1: Predicted Structural and Electronic Properties of this compound and its Analogs
| Property | Predicted Characteristic | Significance | Source |
|---|---|---|---|
| Dihedral Angle | ~15–25° | Balances steric hindrance and π-conjugation, affecting electronic delocalization. | dntb.gov.ua |
| Intermolecular Interactions | π-π stacking, hydrogen bonding | Promotes ordered packing in the solid state, crucial for charge transport. | dntb.gov.ua |
| Functional Groups | Electron-withdrawing (–CN), Hydrogen-bond donor (–OH) | Creates specific electronic and intermolecular interaction sites. | dntb.gov.ua |
Development of Materials with Tailored Optical Properties, e.g., for OLEDs and Fluorescence
The structural elements of this compound are highly relevant to the field of optoelectronics, particularly for Organic Light-Emitting Diodes (OLEDs). In many advanced OLEDs, materials capable of Thermally Activated Delayed Fluorescence (TADF) are used to achieve high efficiency. TADF emitters are typically designed with distinct electron-donating and electron-accepting moieties within the same molecule.
The cyanophenyl portion of this compound can act as a potent electron acceptor. researchgate.net In the design of TADF materials, such acceptor units are combined with electron-donating units. The spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor leads to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. nih.gov This small gap allows triplet excitons, which are typically wasted in conventional fluorescent OLEDs, to be converted back into emissive singlet excitons through reverse intersystem crossing (RISC), dramatically enhancing the device efficiency. researchgate.netmdpi.com
While this compound itself is a simple building block, it can be incorporated into more complex donor-acceptor molecules. For example, the phenolic hydroxyl group provides a convenient point for chemical modification, allowing it to be linked to various electron-donating groups like carbazole (B46965) or acridine (B1665455) derivatives. researchgate.netnih.gov The number and position of cyano groups on the acceptor moiety can be used to tune the emission color of the resulting material, with studies showing that additional cyano groups can cause a red-shift in the emission wavelength. nih.govnih.gov Therefore, derivatives of this compound are promising candidates for developing new, efficient blue, green, or violet TADF emitters for next-generation displays and lighting. nih.govmdpi.comresearchgate.net
Role in Supramolecular Assemblies and Functional Films, e.g., Azopolyimides and Porphyrin Architectures
The ability of molecules to self-assemble into well-defined, functional superstructures is a cornerstone of modern materials science. This compound possesses functional groups that make it an excellent candidate for constructing complex supramolecular assemblies and functional films.
Porphyrin Architectures: Porphyrins are large, aromatic macrocycles with exceptional photophysical properties, making them useful in areas from catalysis to photodynamic therapy. mdpi.com Functionalizing porphyrins allows for the tuning of their properties and their integration into larger systems. The cyanophenyl moiety is a known building block in the synthesis of functionalized porphyrins. For instance, p-cyanobenzaldehyde can be used in mixed condensation reactions to create porphyrins bearing a cyanophenyl group. researchgate.net This nitrile group can then be chemically transformed, for example, reduced to an amine, providing a linker to attach other functional units like chiral catalysts. researchgate.net The this compound molecule offers a cyanophenyl unit that could be similarly incorporated into a porphyrin structure, with the added phenolic group providing a secondary site for hydrogen bonding or further chemical modification, enabling the creation of intricate, multi-functional porphyrin-based materials.
Azopolyimides and Other High-Performance Polymers: High-performance polymers like polyimides are known for their exceptional thermal stability and mechanical strength. Introducing specific functional groups can impart additional properties, such as photosensitivity or nonlinear optical activity. Azopolyimides, which contain photoswitchable azobenzene (B91143) units, are of interest for optical data storage and holography. The synthesis of such polymers relies on monomers with specific functionalities. A molecule like this compound, after conversion of its functional groups into, for example, diamine or dianhydride derivatives, could serve as a monomer or a modifying agent in the synthesis of such advanced polymers. The rigid biphenyl core and the polar cyano groups would be expected to enhance the thermal stability and intermolecular interactions of the resulting polymer, while the inherent asymmetry could lead to unique physical properties.
Catalytic Applications of Related Phenolic and Nitrile Compounds
While this compound itself is primarily explored as a material building block, its constituent functional groups—phenolic and nitrile—are central to many catalytic processes. Understanding the catalytic reactivity of these related compounds provides context for the potential roles the target molecule or its derivatives could play in catalysis.
Phenolic Compounds: Phenolic compounds are widely studied in catalysis, often in reactions involving oxidation. They can act as catalysts or as substrates in processes aimed at environmental remediation. For instance, enzymes like laccases and peroxidases are used as "green" catalysts to oxidize toxic phenolic pollutants in industrial wastewater into less harmful substances. researchgate.net Photocatalytic processes, often employing semiconductor materials, also target the degradation of phenolic compounds. nih.gov In synthetic chemistry, the oxidative coupling of phenols is a powerful method for constructing C-C or C-O bonds to create complex molecules, including natural products and chiral ligands. Furthermore, phenolic compounds can act as reducing and capping agents in the green synthesis of metal nanoparticles, which themselves are highly efficient catalysts for various reactions.
Nitrile Compounds: The nitrile group is a versatile functional group in catalysis, participating in a wide array of transformations. A key industrial reaction is the catalytic hydration of nitriles to produce amides, which are important chemical intermediates. researchgate.net This reaction is often catalyzed by metal complexes, with ruthenium-based catalysts being particularly effective and selective. researchgate.net Conversely, enzymes known as nitrile hydratases are used commercially for the biocatalytic production of amides like acrylamide (B121943) under mild, aqueous conditions. nih.gov
Another significant catalytic reaction is the hydrogenation of nitriles to form primary amines, which are valuable building blocks in the pharmaceutical and chemical industries. dntb.gov.ua This reduction is typically achieved using hydrogen gas and transition metal catalysts. dntb.gov.uamdpi.com Nitriles are also important precursors in C-C bond-forming reactions and can be transformed into various other functional groups, making them valuable intermediates in catalyzed organic synthesis.
Advanced Analytical Methodologies in Complex Matrices
Chromatographic Techniques for Trace Analysis, e.g., HPLC-SPE-NMR-TOF-MS and GC-MS
For the analysis of complex organic molecules like "3-Cyano-5-(4-cyanophenyl)phenol," hyphenated chromatographic techniques are indispensable. These methods combine the separation power of chromatography with the specificity and sensitivity of advanced detectors.
Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of semi-volatile organic compounds. ijstr.org For polar molecules like phenols, a derivatization step is often employed to increase their volatility and improve their chromatographic behavior. mdpi.com However, for certain biphenyl (B1667301) compounds, direct analysis is possible. nih.gov The high separation efficiency of capillary GC columns, coupled with the sensitive and specific detection offered by mass spectrometry, allows for the reliable identification and quantification of target analytes even in complex environmental matrices. ijstr.orgnih.gov
Below is a table with representative chromatographic conditions for the analysis of analogous biphenyl compounds, which could be adapted for "this compound".
Table 1: Representative Chromatographic Conditions for the Analysis of Analogous Biphenyl Compounds
| Parameter | HPLC Method for Biphenyls researchgate.net | GC-MS Method for Biphenyls nih.gov |
|---|---|---|
| Column | Luna C18 | Capillary column for amines |
| Mobile Phase/Carrier Gas | Acetonitrile/Water (70/30, v/v) | Helium |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | Diode-Array Detector (DAD) at 254 nm and MS | Mass Spectrometry (MS) |
| Injection Volume | Not specified | Not specified |
| Run Time | 15 min | Not specified |
Methodologies for Detection and Quantification in Environmental and Biological Samples
The successful analysis of "this compound" in environmental and biological samples is highly dependent on the sample preparation and the validation of the analytical method. The goal of sample preparation is to extract the analyte from the matrix, remove interferences, and concentrate the analyte to a level suitable for detection.
For environmental water samples, solid-phase extraction (SPE) is a commonly used technique for the pre-concentration of phenolic and biphenyl compounds. nih.gov The choice of sorbent material is critical and depends on the polarity of the target analyte. For biological samples, such as blood or tissue, more extensive cleanup procedures, including liquid-liquid extraction (LLE) or protein precipitation followed by SPE, may be necessary to remove the complex matrix components. psu.edu
Method validation is crucial to ensure the reliability of the analytical data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (reproducibility). For trace analysis, achieving low LOD and LOQ values is a primary objective. Techniques like GC-MS operated in selected ion monitoring (SIM) mode or tandem mass spectrometry (MS/MS) can provide the necessary sensitivity for detecting analytes at the parts-per-trillion (ppt) or even lower levels. nih.govnih.gov
The following table summarizes typical analytical performance data for the analysis of analogous compounds in complex matrices, which can serve as a benchmark for the development of methods for "this compound".
Table 2: Analytical Performance Data for the Quantification of Analogous Compounds
| Parameter | HPLC Method for Biphenyl Metabolites in Culture Medium researchgate.net | GC-MS Method for Atrazine in Water nih.gov |
|---|---|---|
| Matrix | Cell Culture Medium | Environmental Water |
| Sample Preparation | Not specified | Solid-Phase Extraction (SPE) with C18 cartridge |
| Limit of Detection (LOD) | 0.02-0.04 µg/mL | 1.7 ppt (B1677978) (ng/L) |
| Limit of Quantification (LOQ) | 0.07-0.12 µg/mL | Not specified |
| Recovery | 92.3-112.7% | 90.5 ± 3.5% |
| Relative Standard Deviation (RSD) | 0.41-8.49% | 3.2% |
These data illustrate that with appropriate sample preparation and highly sensitive instrumentation, it is possible to achieve the low detection limits and high accuracy required for the analysis of trace levels of functionalized biphenyls in complex environmental and biological samples.
Future Research Directions and Emerging Paradigms
Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity
The structural framework of 3-Cyano-5-(4-cyanophenyl)phenol, characterized by its biphenyl (B1667301) core and strategically placed cyano and hydroxyl groups, offers a versatile platform for the rational design of next-generation derivatives. Future research will undoubtedly focus on systematic structure-activity relationship (SAR) studies to develop analogs with enhanced selectivity and potency for specific biological targets.
A key strategy will involve the targeted modification of the biphenyl scaffold. For instance, the introduction of various substituents, such as halogens, alkyl, or alkoxy groups, at different positions on the phenyl rings could significantly influence the molecule's electronic properties, lipophilicity, and steric profile. This, in turn, can modulate binding affinities and selectivity for target proteins. A recent study on biphenyl derivatives targeting the Hsp70-Bim protein-protein interaction demonstrated that scaffold hopping and SAR studies can lead to compounds with significantly improved potency and solubility. nih.gov
Furthermore, the strategic placement of fluorine atoms, a common tactic in medicinal chemistry, could be explored to enhance metabolic stability and binding interactions. nih.gov The synthesis of such derivatives would likely employ well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is highly effective for creating C-C bonds in biphenyl systems.
Table 1: Potential Modifications for Derivative Synthesis
| Modification Strategy | Rationale | Potential Outcome |
| Introduction of halogens | Modulate electronic properties and lipophilicity | Enhanced binding affinity and selectivity |
| Addition of alkyl/alkoxy groups | Alter steric profile and solubility | Improved pharmacokinetic properties |
| Fluorination | Enhance metabolic stability and binding | Increased bioavailability and target residence time |
| Scaffold hopping | Explore novel core structures | Discovery of new intellectual property and improved efficacy |
Exploration of Multi-Targeted Therapeutic Strategies
The inherent complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates therapeutic approaches that can modulate multiple biological targets simultaneously. pharmacologyonline.orgacs.org The biphenyl scaffold is a recognized privileged structure in the design of multi-target-directed ligands (MTDLs). nih.gov The structure of this compound, with its distinct functional groups, presents an ideal starting point for developing such agents.
Future research should explore the potential of this compound and its derivatives to interact with multiple, disease-relevant targets. For example, in the context of neurodegenerative diseases, a derivative could be designed to inhibit both acetylcholinesterase (AChE) and tau protein aggregation, two key pathological events in Alzheimer's disease. nih.gov A 2020 study reported a biphenyl pyrazole (B372694) scaffold capable of dual inhibition of AChE and tau aggregation, demonstrating the feasibility of this approach. nih.gov
The design of MTDLs often involves combining pharmacophores from known inhibitors of the desired targets. rsc.org By integrating the structural features of this compound with other pharmacophoric elements, novel MTDLs with tailored polypharmacology could be developed. This represents a significant paradigm shift from the traditional "one-drug, one-target" approach to a more holistic and potentially more effective therapeutic strategy. pharmacologyonline.org
Integration of this compound into Advanced Functional Materials
The unique photophysical and electronic properties of cyanobiphenyls have made them indispensable components in the field of materials science, particularly in the development of liquid crystals (LCs). tandfonline.comnih.gov The compound this compound, with its rigid biphenyl core and polar cyano groups, is a promising candidate for integration into a variety of advanced functional materials.
Future investigations should focus on exploiting these properties for applications in organic electronics. For instance, derivatives of this compound could be synthesized and evaluated as components of organic light-emitting diodes (OLEDs), where biphenyl derivatives are known to serve as fluorescent layers. nih.gov The presence of silicon atoms in biphenyl derivatives has been shown to improve their emission properties, suggesting a potential avenue for modification. nih.gov
Furthermore, the ability of cyanobiphenyls to self-assemble and respond to external stimuli makes them excellent candidates for chemical sensors. acs.orgnih.gov Research could be directed towards developing sensors based on this compound for the detection of volatile organic compounds (VOCs), where the interaction of the analyte with the liquid crystalline matrix induces a detectable optical or electronic signal. acs.org
Investigation of Novel Supramolecular Architectures and Self-Assembly Processes
The non-covalent interactions between molecules, such as hydrogen bonding and π-π stacking, can drive the spontaneous self-assembly of organic molecules into well-defined supramolecular architectures. The structure of this compound, with its hydroxyl group capable of hydrogen bonding and the extended π-system of the biphenyl core, is predisposed to form such assemblies. chinesechemsoc.org
Future research should delve into the fundamental principles governing the self-assembly of this compound and its derivatives. By systematically modifying the molecular structure, it may be possible to control the resulting supramolecular morphology, leading to the formation of nanofibers, nanoribbons, or other complex structures. chinesechemsoc.orgnih.gov For example, the introduction of peptide moieties to a biphenyl core has been shown to drive the formation of supramolecular nanofiber hydrogels with applications in tissue engineering. nih.govresearchgate.net
The study of how metal ions can coordinate with and influence the self-assembly process is another promising direction. chinesechemsoc.org The ability to trigger morphological transitions in these supramolecular systems through external stimuli, such as the addition or removal of metal ions, could lead to the development of dynamic and responsive materials. chinesechemsoc.org
Enhanced Computational Modeling and Machine Learning Approaches for Predictive Research
Computational modeling and machine learning are rapidly becoming indispensable tools in chemical research, enabling the prediction of molecular properties and the rational design of new compounds. mit.eduyoutube.com For this compound, these approaches can significantly accelerate the discovery and optimization of its derivatives for various applications.
Future research should leverage density functional theory (DFT) calculations to predict the geometric and electronic properties of novel derivatives, providing insights into their potential behavior before their synthesis. These computational models can predict key parameters such as the dihedral angle between the phenyl rings, which influences the extent of π-conjugation and, consequently, the material's electronic and optical properties.
Moreover, the application of machine learning algorithms can revolutionize the process of property prediction. mit.eduarxiv.org By training models on existing datasets of biphenyl compounds and their measured properties, it will be possible to predict the characteristics of new, unsynthesized derivatives of this compound with increasing accuracy. arxiv.orggoogle.com This predictive power will enable researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.
Table 2: Application of Computational and Machine Learning Methods
| Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Geometric and electronic structure analysis | Dihedral angle, electronic transitions, binding energies |
| Molecular Dynamics (MD) Simulations | Study of self-assembly and conformational dynamics | Supramolecular morphology, stability of assemblies |
| Machine Learning (e.g., Neural Networks) | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Biological activity, solubility, melting point, viscosity |
Further Implementation of Sustainable Synthesis Approaches and Green Chemistry Principles
The principles of green chemistry aim to minimize the environmental impact of chemical processes. wjpmr.com Future research on this compound and its derivatives should prioritize the development and implementation of sustainable synthetic methodologies.
A key focus will be the use of environmentally benign solvents and catalysts. For instance, the Suzuki-Miyaura cross-coupling reaction, a staple for biphenyl synthesis, can be performed in water using specially designed water-soluble catalysts, such as fullerene-supported palladium nanocatalysts. researchgate.net This approach eliminates the need for volatile and often toxic organic solvents.
Furthermore, exploring unconventional, low-temperature synthesis routes, such as the phenylethynyl addition-cyclization-aromatization mechanism, could offer more energy-efficient alternatives to traditional high-temperature methods. rsc.org The overarching goal is to develop synthetic pathways that are not only efficient and high-yielding but also safe and environmentally responsible, aligning with the broader objectives of sustainable chemical manufacturing. wjpmr.com
Q & A
Q. How can researchers optimize the synthesis of 3-Cyano-5-(4-cyanophenyl)phenol to improve yield and purity?
Methodological Answer: Synthesis optimization should focus on:
- Reaction Conditions : Use Suzuki-Miyaura cross-coupling for aryl-aryl bond formation, as this method is reliable for biphenyl derivatives. Catalyst systems like Pd(PPh₃)₄ with K₂CO₃ in a DMF/H₂O solvent mixture (70°C, 12–24 hrs) are recommended .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate high-purity crystals. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield Enhancement : Optimize stoichiometry of cyanophenyl boronic acid precursors and monitor reaction progress via TLC.
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., chemical shifts for phenolic -OH at δ 9–10 ppm and cyano groups at δ 110–120 ppm in ¹³C) .
- FT-IR : Identify O–H (3200–3600 cm⁻¹), C≡N (2220–2260 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (expected m/z for C₁₄H₇N₂O: 219.06) .
Q. How does the solubility profile of this compound influence experimental design?
Methodological Answer:
- Solvent Screening : Test solubility in DMSO, DMF, THF, and acetonitrile using a turbidimetric assay. Polar aprotic solvents like DMF typically dissolve cyano-substituted phenols effectively .
- Partition Coefficients : Measure logP values via shake-flask method (octanol/water) to predict bioavailability or environmental persistence .
- Crystallization : Use solvent mixtures (e.g., DCM/hexane) for single-crystal growth suitable for X-ray diffraction studies .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. Cyano groups enhance electron-withdrawing effects, stabilizing charge-transfer interactions .
- Molecular Dynamics : Simulate solvent interactions using GROMACS to assess stability in aqueous/organic environments .
- QSAR : Corlate substituent effects (e.g., cyano vs. chloro analogs) with biological activity using regression models .
Q. What strategies resolve contradictions in observed biological activity data for this compound?
Methodological Answer:
- Dose-Response Analysis : Perform MTT assays across a broad concentration range (1 nM–100 µM) to identify non-linear effects, as seen in phenol derivatives with estrogenic activity .
- Cell Line Specificity : Compare cytotoxicity in estrogen-sensitive (e.g., MCF-7) vs. non-sensitive cell lines to isolate receptor-mediated effects .
- Metabolite Profiling : Use LC-MS to detect degradation products (e.g., hydrolyzed cyano groups) that may alter activity .
Q. How do steric and electronic effects of the cyano substituents impact molecular interactions?
Methodological Answer:
- X-ray Crystallography : Resolve crystal packing to analyze intermolecular hydrogen bonds (phenolic -OH⋯N≡C) and π-π stacking distances .
- UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., λmax ~270 nm) in varying pH conditions to assess deprotonation effects on conjugation .
- Thermogravimetric Analysis (TGA) : Measure thermal stability (decomposition >250°C) to evaluate robustness in material science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
